molecular formula C9H12NO6P B12719199 Phosphoric acid, mono((4-formyl-5-hydroxy-6-methyl-3-pyridinyl)methyl) monomethyl ester CAS No. 26210-16-2

Phosphoric acid, mono((4-formyl-5-hydroxy-6-methyl-3-pyridinyl)methyl) monomethyl ester

Cat. No.: B12719199
CAS No.: 26210-16-2
M. Wt: 261.17 g/mol
InChI Key: KFZLIGBUBKVOQC-UHFFFAOYSA-N
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Description

Phosphoric acid, mono((4-formyl-5-hydroxy-6-methyl-3-pyridinyl)methyl) monomethyl ester is a chemical compound known for its significant role in various biochemical processes. It is a derivative of pyridoxal phosphate, which is the active form of vitamin B6. This compound is involved in numerous enzymatic reactions, particularly in amino acid metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, mono((4-formyl-5-hydroxy-6-methyl-3-pyridinyl)methyl) monomethyl ester typically involves the phosphorylation of pyridoxal. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like pyridine. The reaction is usually carried out under controlled temperatures to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pH, and reactant concentrations. The final product is then purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, mono((4-formyl-5-hydroxy-6-methyl-3-pyridinyl)methyl) monomethyl ester undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are various substituted derivatives depending on the reagents used.

Scientific Research Applications

Phosphoric acid, mono((4-formyl-5-hydroxy-6-methyl-3-pyridinyl)methyl) monomethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: It plays a crucial role in enzymatic reactions, particularly in amino acid metabolism.

    Medicine: It is studied for its potential therapeutic effects, particularly in the treatment of vitamin B6 deficiency-related disorders.

    Industry: It is used in the production of various pharmaceuticals and as an additive in food and feed products.

Mechanism of Action

The compound exerts its effects primarily through its role as a coenzyme in enzymatic reactions. It forms a Schiff base with amino groups of substrates, facilitating various biochemical transformations. The molecular targets include enzymes involved in amino acid metabolism, such as aminotransferases and decarboxylases. The pathways involved are crucial for the synthesis and degradation of amino acids.

Comparison with Similar Compounds

Similar Compounds

    Pyridoxal phosphate: The active form of vitamin B6, similar in structure but without the phosphoric acid ester group.

    Pyridoxamine phosphate: Another derivative of vitamin B6, differing in the functional group attached to the pyridine ring.

Uniqueness

Phosphoric acid, mono((4-formyl-5-hydroxy-6-methyl-3-pyridinyl)methyl) monomethyl ester is unique due to its specific functional groups that allow it to participate in a wide range of biochemical reactions. Its role as a coenzyme in amino acid metabolism distinguishes it from other similar compounds.

Properties

CAS No.

26210-16-2

Molecular Formula

C9H12NO6P

Molecular Weight

261.17 g/mol

IUPAC Name

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl methyl hydrogen phosphate

InChI

InChI=1S/C9H12NO6P/c1-6-9(12)8(4-11)7(3-10-6)5-16-17(13,14)15-2/h3-4,12H,5H2,1-2H3,(H,13,14)

InChI Key

KFZLIGBUBKVOQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OC

Origin of Product

United States

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